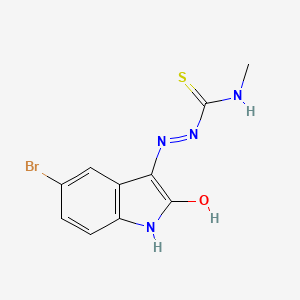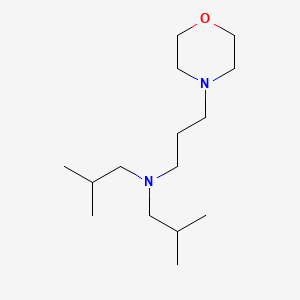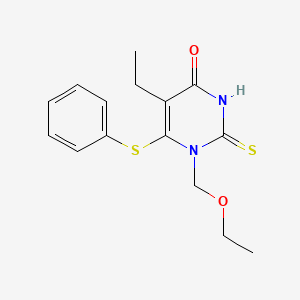![molecular formula C26H52O4Sn B12672022 Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane CAS No. 85702-55-2](/img/structure/B12672022.png)
Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane is an organotin compound with the molecular formula C26H52O4Sn. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes two butyl groups and two 3,5,5-trimethylhexanoyl groups bonded to a tin atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane typically involves the reaction of dibutyltin oxide with 3,5,5-trimethylhexanoic acid. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or distillation to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl and 3,5,5-trimethylhexanoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
科学的研究の応用
Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an anticancer agent.
Industry: It is utilized in the production of coatings, plastics, and other materials due to its stabilizing properties.
作用機序
The mechanism by which Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or industrial processes.
類似化合物との比較
Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Dibutyltin oxide
Uniqueness
Compared to similar compounds, Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane is unique due to its specific structure, which imparts distinct chemical and physical properties. Its bulky 3,5,5-trimethylhexanoyl groups provide steric hindrance, affecting its reactivity and interactions with other molecules. This makes it particularly useful in applications where stability and selectivity are crucial.
特性
CAS番号 |
85702-55-2 |
|---|---|
分子式 |
C26H52O4Sn |
分子量 |
547.4 g/mol |
IUPAC名 |
[dibutyl(3,5,5-trimethylhexanoyloxy)stannyl] 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.2C4H9.Sn/c2*1-7(5-8(10)11)6-9(2,3)4;2*1-3-4-2;/h2*7H,5-6H2,1-4H3,(H,10,11);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChIキー |
FDPOYLKSLUMJRE-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn](CCCC)(OC(=O)CC(C)CC(C)(C)C)OC(=O)CC(C)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide](/img/structure/B12672011.png)


